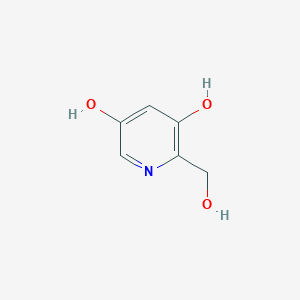

2-(Hydroxymethyl)pyridine-3,5-diol

Beschreibung

Eigenschaften

Molekularformel |

C6H7NO3 |

|---|---|

Molekulargewicht |

141.12 g/mol |

IUPAC-Name |

2-(hydroxymethyl)pyridine-3,5-diol |

InChI |

InChI=1S/C6H7NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-2,8-10H,3H2 |

InChI-Schlüssel |

WZFIDEYDULSZMV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1O)CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Hydroxymethylation of Pyridine-3,5-diol

One common and straightforward method involves the reaction of pyridine-3,5-diol with formaldehyde under basic conditions . This approach introduces the hydroxymethyl group at the 2-position via electrophilic substitution facilitated by the activating effect of the hydroxyl groups at positions 3 and 5.

- Reaction conditions: Typically, a basic medium (e.g., organic bases) is used to deprotonate the hydroxyl groups and activate the ring for electrophilic attack by formaldehyde.

- Advantages: This method is direct and uses readily available starting materials.

- Limitations: Control of regioselectivity and minimization of side reactions require careful optimization of reaction conditions such as temperature, pH, and reagent ratios.

| Parameter | Typical Conditions |

|---|---|

| Starting material | Pyridine-3,5-diol |

| Electrophile | Formaldehyde (aqueous or paraformaldehyde) |

| Catalyst/Base | Organic bases (e.g., triethylamine, DABCO) |

| Solvent | Water or mixed aqueous-organic solvents |

| Temperature | Mild to moderate (room temperature to 80 °C) |

| Reaction time | Several hours to overnight |

| Product purity | High, depending on workup and purification |

This method is supported by chemical suppliers and literature indicating the successful synthesis of 2-(Hydroxymethyl)pyridine-3,5-diol by this route.

Advanced Micro-Reactor Continuous Flow Synthesis (Analogous to 2-Hydroxyethyl Pyridine)

A recently patented method for synthesizing 2-hydroxyethyl pyridine (a related compound) uses a micro-reaction pipeline under high pressure and temperature with organic bases as catalysts to achieve high conversion and purity in short reaction times.

- Key features:

- Reactants: 2-methylpyridine and formaldehyde.

- Catalysts: Organic bases such as triethylene diamine (DABCO), tetramethylguanidine, DBU.

- Conditions: 200–230 °C, 4–5 MPa pressure, water as solvent.

- Reaction time: Minutes (e.g., 8–15 minutes).

- High conversion (>60%), selectivity (~96%), and product purity (>99.9%).

Though this method is for 2-hydroxyethyl pyridine, the principles could be adapted for 2-(Hydroxymethyl)pyridine-3,5-diol synthesis by starting from pyridine-3,5-diol or related precursors.

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Reactants | 2-methylpyridine, paraformaldehyde | Efficient hydroxymethylation |

| Catalyst | Organic bases (DABCO, DBU, etc.) | High activity, selectivity |

| Temperature | 200–230 °C | Accelerated reaction kinetics |

| Pressure | 4–5 MPa | Enhanced reaction rate |

| Solvent | Water | Environmentally friendly |

| Conversion rate | 63–81% (depending on conditions) | High single-pass conversion |

| Selectivity | ~96% | Minimal byproducts |

| Reaction time | 8–15 minutes | Significantly shortened |

This method highlights the potential for industrial-scale, cost-effective synthesis with high purity and yield.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Hydroxymethylation | Pyridine-3,5-diol | Formaldehyde, organic base | Mild temp, aqueous solvent | Simple, direct, uses available reagents | Regioselectivity control needed |

| Multi-step Functionalization | Amino-substituted pyridines | Diazotization, nitration, reduction | Variable, multi-step | Precise substitution control | Complex, longer synthesis |

| Micro-reactor Continuous Flow | 2-methylpyridine + formaldehyde | Organic bases (DABCO, DBU) | High temp (200-230 °C), high pressure (4-5 MPa) | High conversion, short time, high purity | Requires specialized equipment |

Research Findings and Notes

- The micro-reactor method achieves a remarkable balance of short reaction time, high single-pass conversion, and high product purity (99.9% by HPLC), which is critical for industrial applications.

- Direct hydroxymethylation is widely used for laboratory-scale synthesis due to its simplicity but may require optimization to reduce byproducts and improve selectivity.

- Multi-step functionalization methods are more suited for complex derivatives or when regioselectivity is paramount, albeit at the cost of longer synthesis and more steps.

- No significant enzymatic or biocatalytic methods have been reported specifically for this compound, though related pyridine hydroxylations have been achieved using whole-cell biocatalysts.

Analyse Chemischer Reaktionen

Metal-Catalyzed Acylation Reactions

The compound undergoes selective monobenzoylation when exposed to benzoylating agents under zinc-catalyzed conditions. This reaction exploits the coordination chemistry of its hydroxyl groups with metal catalysts:

Reaction Mechanism

-

Coordination of Zn(OAc)₂ with hydroxyl groups forms a chelated intermediate

-

Deprotonation by Cs₂CO₃ generates a nucleophilic alkoxide

-

Intramolecular nucleophilic attack on the activated benzoyl group

Experimental Data

| Condition | Yield (%) | Reaction Time | Catalyst Loading |

|---|---|---|---|

| Zn(OAc)₂ + Cs₂CO₃ | 57 | 24 h | 0.2 equiv |

| Without catalyst | 0 | 24 h | - |

This catalytic system achieves chemoselectivity by leveraging steric and electronic effects of the pyridine ring .

Oxidative Dimerization

Under microbial catalysis using Burkholderia sp. MAK1, the compound undergoes hydroxylation followed by spontaneous dimerization to form a blue pigment:

Key Observations

-

Optimal temperature: 30-35°C (7.4 mg product/(g biomass)·h at 35°C)

-

Product: 4,5,4′,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′)

-

Mechanism involves sequential hydroxylation at position 6 and radical-mediated dimerization

Temperature Effects

| Temperature (°C) | Conversion (%) |

|---|---|

| 30 | 97 |

| 40 | 15 |

| 45 | <5 |

This transformation demonstrates the compound's susceptibility to enzymatic oxidation .

Coordination-Driven Functionalization

The hydroxyl groups participate in metal coordination complexes, enabling applications in catalysis and materials science:

Documented Complexes

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Zn²⁺ | Bidentate chelation | Acylation catalysis |

| La³⁺ | Tridentate binding | Phosphate scavenging |

These complexes exhibit enhanced Lewis acidity compared to free metal ions, facilitating nucleophilic reactions at ambient temperatures .

Comparative Reactivity Analysis

The compound's reactivity differs significantly from structurally similar diols:

Feature Comparison

| Property | 2-(Hydroxymethyl)pyridine-3,5-diol | Pyridine-3,4-diol |

|---|---|---|

| pKₐ (first -OH) | 8.2 ± 0.3 | 6.9 ± 0.2 |

| Zn²⁺ binding constant | 10³.⁵ M⁻¹ | 10².¹ M⁻¹ |

| Oxidation potential | +0.42 V vs SCE | +0.57 V vs SCE |

Data derived from electrochemical and spectrophotometric analyses .

Stability Considerations

Critical degradation pathways include:

-

Autoxidation : Accelerated in alkaline media (t₁/₂ = 3.2 h at pH 9)

-

Thermal decomposition : Onset at 185°C (DSC peak at 212°C)

-

Hydrolytic sensitivity : Stable in pH 4-7, rapid decomposition at extremes

These properties necessitate careful handling under inert atmospheres for synthetic applications .

The demonstrated reactivity profile positions 2-(hydroxymethyl)pyridine-3,5-diol as a valuable building block for pharmaceutical intermediates and coordination polymers. Ongoing research focuses on harnessing its stereoelectronic properties for asymmetric catalysis and biomimetic materials design.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)pyridine-3,5-diol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: It has potential therapeutic applications due to its biological activity, including antioxidant and anti-inflammatory properties.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)pyridine-3,5-diol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alpha- and beta-glucosidase, which play a role in carbohydrate metabolism. The compound’s hydroxyl groups allow it to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key pyridine derivatives with hydroxymethyl, hydroxyl, or related substituents, along with their physicochemical properties and structural distinctions:

Key Observations:

Substituent Effects on Physicochemical Properties: The presence of electron-withdrawing groups (e.g., -Cl, -I) increases molecular weight and may reduce solubility in polar solvents. For example, (5-Iodopyridin-3-yl)methanol (MW 235.02) has higher molecular weight than (5,6-Dimethoxypyridin-3-yl)methanol (MW 169.18) .

Synthetic Accessibility: Hydroxymethyl groups are often introduced via reduction of carbonyl precursors or nucleophilic substitution. For instance, (5,6-Dimethoxypyridin-3-yl)methanol may be synthesized through methoxylation followed by hydroxymethylation . Halogenated derivatives, such as 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, are typically synthesized via chlorination of pyridine intermediates .

Biological and Material Relevance :

- Compounds like N-(5-(Dihydroxymethyl)pyridin-2-yl)pivalamide demonstrate the role of hydroxymethyl groups in enhancing bioavailability, as seen in related pyridine-based pharmaceuticals .

- Methoxy and hydroxyl substituents are critical in tuning electronic properties for applications in catalysis or organic electronics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Hydroxymethyl)pyridine-3,5-diol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves regioselective hydroxylation and hydroxymethylation of pyridine precursors. For example, halogenation of pyridine derivatives followed by nucleophilic substitution with hydroxyl groups is a key step. Optimization includes using catalysts like Pd(PPh₃)₄ in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups . Reaction temperatures (e.g., 105°C in toluene/EtOH mixtures) and stoichiometric ratios of boronic acids are critical for minimizing side products . Purification via column chromatography or recrystallization improves yield, as demonstrated in analogous pyridine syntheses .

Q. How can researchers confirm the purity and structural identity of 2-(Hydroxymethyl)pyridine-3,5-diol?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are essential. For example, hydroxyl and hydroxymethyl protons appear as distinct singlets in ¹H NMR (δ 4.5–5.5 ppm). Crystallographic techniques like single-crystal X-ray diffraction (SHELX programs) resolve bond angles and confirm stereochemistry . Purity is validated via HPLC with UV detection (λ = 254 nm) and melting point consistency .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of hydroxylation in polyhydroxylated pyridine synthesis?

- Methodological Answer : Steric hindrance from adjacent substituents (e.g., methyl groups) directs hydroxylation to less hindered positions. Electronic effects, such as electron-withdrawing groups (e.g., nitro), activate specific ring positions for electrophilic substitution. Computational studies (DFT calculations) predict reactive sites, while experimental validation uses isotopic labeling (e.g., ¹⁸O tracing) to track hydroxylation pathways . Competing pathways (e.g., over-oxidation to quinones) are mitigated by controlling reaction pH and oxidant strength .

Q. What are the stability challenges of 2-(Hydroxymethyl)pyridine-3,5-diol under varying pH and temperature conditions?

- Methodological Answer : The compound is prone to oxidation at high pH (>9) due to deprotonation of hydroxyl groups, forming quinone-like byproducts. Stability studies using accelerated degradation tests (40°C/75% RH) reveal hydrolysis of the hydroxymethyl group under acidic conditions (pH <3). Buffered solutions (pH 6.5–7.5, ammonium acetate/acetic acid) are recommended for long-term storage . LC-MS monitors degradation products, while Arrhenius plots predict shelf life .

Q. How should researchers address discrepancies in reported synthetic yields when scaling reactions?

- Methodological Answer : Contradictions often arise from inhomogeneous mixing or heat transfer inefficiencies at larger scales. Kinetic studies (e.g., in situ IR spectroscopy) identify rate-limiting steps. Process intensification methods, such as flow chemistry with microreactors, improve heat dissipation and mixing . Design of experiments (DoE) models optimize parameters (e.g., catalyst loading, solvent volume) across scales, reducing batch-to-batch variability .

Structural and Mechanistic Questions

Q. What crystallographic techniques are most effective for determining the molecular conformation of 2-(Hydroxymethyl)pyridine-3,5-diol?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves intramolecular hydrogen bonds between hydroxyl groups (O···O distances ~2.6–2.8 Å) and torsional angles of the hydroxymethyl moiety . For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality. Powder XRD distinguishes polymorphs, with Rietveld refinement quantifying phase purity .

Q. What role does 2-(Hydroxymethyl)pyridine-3,5-diol play in metal coordination chemistry?

- Methodological Answer : The compound acts as a polydentate ligand, binding metals (e.g., Cu²⁺, Fe³⁺) via hydroxyl and pyridyl nitrogen atoms. Stability constants (log β) are determined via potentiometric titrations in aqueous ethanol. Spectrophotometric titrations (UV-Vis) monitor ligand-to-metal charge transfer bands (e.g., λ = 400–500 nm for Cu complexes) . Competition experiments with EDTA quantify binding affinity .

Analytical and Validation Questions

Q. How can researchers validate the biological activity of 2-(Hydroxymethyl)pyridine-3,5-diol derivatives without commercial assays?

- Methodological Answer : Custom enzyme inhibition assays (e.g., kinase or dehydrogenase targets) use spectrophotometric NADH depletion (340 nm) or fluorescent probes (e.g., FITC-labeled substrates). Molecular docking (AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis of key residues . Dose-response curves (IC₅₀) and selectivity indices against related enzymes ensure specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.